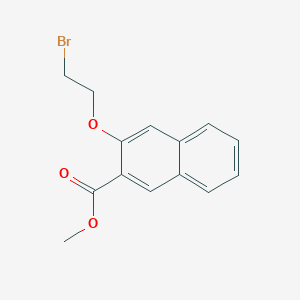
2-Naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester is a chemical compound with the molecular formula C14H13BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromoethoxy group and a methyl ester functional group
Preparation Methods
The synthesis of 2-naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthalenecarboxylic acid and 2-bromoethanol.
Esterification: The carboxylic acid group of 2-naphthalenecarboxylic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Etherification: The hydroxyl group of 2-bromoethanol reacts with the methyl ester in the presence of a base, such as potassium carbonate, to form the 2-bromoethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester involves its interaction with molecular targets through its functional groups. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 2-naphthalenecarboxylic acid, 3-(2-bromoethoxy)-, methyl ester include:
2-Naphthalenecarboxylic acid, 3-(2-chloroethoxy)-, methyl ester: Similar structure but with a chlorine atom instead of bromine.
2-Naphthalenecarboxylic acid, 3-(2-iodoethoxy)-, methyl ester: Contains an iodine atom instead of bromine.
2-Naphthalenecarboxylic acid, 3-(2-fluoroethoxy)-, methyl ester: Contains a fluorine atom instead of bromine.
The uniqueness of this compound lies in the reactivity of the bromoethoxy group, which can undergo specific substitution reactions that are not as readily achieved with other halogens.
Properties
CAS No. |
499137-47-2 |
|---|---|
Molecular Formula |
C14H13BrO3 |
Molecular Weight |
309.15 g/mol |
IUPAC Name |
methyl 3-(2-bromoethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H13BrO3/c1-17-14(16)12-8-10-4-2-3-5-11(10)9-13(12)18-7-6-15/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
LBIVFOMXUXEJIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















